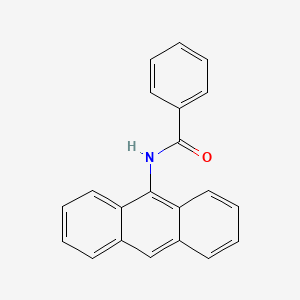

N-(Anthracen-9-YL)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

24672-75-1 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

N-anthracen-9-ylbenzamide |

InChI |

InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)22-20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H,(H,22,23) |

InChI Key |

MRGYEWYAVKQUEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Routes

Direct Synthetic Pathways to N-(Anthracen-9-YL)benzamide

The most straightforward approach to synthesizing this compound involves the formation of an amide bond between an anthracene-derived amine and a benzoylating agent.

The classic method for forming the amide bond in this compound is the Schotten-Baumann reaction. quora.combyjus.comwikipedia.org This well-established method involves the acylation of an amine with an acid chloride in the presence of a base. For the target compound, this translates to the reaction of 9-aminoanthracene (B1202694) with benzoyl chloride.

Table 1: Schotten-Baumann Reaction Conditions

| Reactants | Reagents & Conditions | Product |

|---|---|---|

| 9-Aminoanthracene, Benzoyl Chloride | Aqueous NaOH, Dichloromethane (B109758)/Water | This compound |

This table represents a generalized Schotten-Baumann protocol as applied to the synthesis of the target compound.

While the use of benzoyl chloride is common, alternative methods for benzoylation exist that avoid the need to prepare the often-reactive acid chloride. A primary alternative is the direct use of benzoic acid, facilitated by a peptide coupling agent. Reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like N-hydroxybenzotriazole (HOBt) can effectively promote amide bond formation between a carboxylic acid and an amine. mdpi.com

Another powerful set of coupling agents includes uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). acs.org These are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (DCM). This method is particularly useful for more complex substrates where mild conditions are required.

Synthetic Strategies for this compound Derivatives and Precursors

More complex derivatives and precursors of this compound often require multi-step synthetic sequences, including multi-component reactions and cycloadditions, to construct the desired molecular architecture.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The Passerini three-component reaction is a notable example that can be used to generate precursors for this compound derivatives. researchgate.netresearchgate.net

In a reported green synthesis, anthracene-9-carbaldehyde, a benzoic acid derivative, and an isocyanide are reacted in water at room temperature to produce α-acyloxycarboxamide derivatives in good yields (74-86%). researchgate.net The reaction proceeds through the formation of an intermediate from the aldehyde and carboxylic acid, which is then trapped by the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable product. researchgate.net These α-acyloxycarboxamides are highly functionalized anthracene (B1667546) derivatives that can serve as versatile precursors for further chemical modification.

Table 2: Passerini Reaction for Anthracene-Containing α-Acyloxycarboxamides

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Product |

|---|

Data sourced from Azizkhani, V. et al. (2017). researchgate.net

The synthesis of complex intermediates such as N-(1-(anthracen-9-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide requires a carefully planned synthetic route. While a direct synthesis for this specific compound is not widely reported, a plausible pathway can be inferred from the synthesis of structurally related compounds. A key precursor for such a molecule would be an acrylic acid derivative bearing both an anthracene and a benzamide (B126) group.

A relevant synthetic route involves the preparation of 3-(anthracen-9-yl)-2-cyanoacrylic acid. nih.gov This acid can be converted to the more reactive 3-(anthracen-9-yl)-2-cyanoacryloyl chloride using thionyl chloride. This activated acid chloride is a versatile synthon. Research has shown that the reaction of this acryloyl chloride with hydrazine (B178648) hydrate (B1144303) can be used to introduce a hydrazineyl moiety. nih.gov Although the reported reaction under specific conditions yielded an acrylamide (B121943) derivative instead of a cyclized pyrazolone, it demonstrates the successful coupling of the anthracene-containing backbone with hydrazine. nih.gov The benzamide group could be introduced by first reacting 2-amino-3-(anthracen-9-yl)acrylic acid with benzoyl chloride and then proceeding with the hydrazine coupling step.

Table 3: Synthesis of 3-(Anthracen-9-yl)-2-cyanoacryloyl Chloride and Reaction with Hydrazine

| Step | Precursor | Reagents & Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 3-(Anthracen-9-yl)-2-cyanoacrylonitrile | Ethanolic NaOH (10%) | 3-(Anthracen-9-yl)-2-cyanoacrylic acid | - |

| 2 | 3-(Anthracen-9-yl)-2-cyanoacrylic acid | Thionyl chloride (SOCl₂) | 3-(Anthracen-9-yl)-2-cyanoacryloyl chloride | 88.5% |

Data sourced from Al-Amiery, A. A. et al. (2025). nih.gov

The Diels-Alder reaction provides a powerful method for constructing the 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold, which can be further functionalized to yield N-(anthracen-9-ylmethyl)benzamide derivatives. nih.govwhiterose.ac.uk This [4+2] cycloaddition typically involves reacting the central ring of anthracene (the diene) with a suitable dienophile. scribd.com

A reported strategy for synthesizing novel N-(anthracen-9-ylmethyl)benzamide derivatives begins with the Diels-Alder reaction of anthracene with ethyl 2-cyanoacrylate in anhydrous toluene. acs.org This cycloaddition creates the rigid, bicyclic ethanoanthracene core. The ester group of the resulting adduct is then hydrolyzed to a carboxylic acid using potassium hydroxide (B78521) in ethanol. In the final step, this carboxylic acid intermediate is coupled with a desired amine using the peptide coupling agent HATU and the base DIPEA to afford the target N-(anthracen-9-ylmethyl)benzamide derivative. acs.org This multi-step route allows for significant diversity in the final product through the variation of the amine used in the final coupling step.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of N-(Anthracen-9-YL)benzamide to identify its constituent chemical bonds and functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components. The amide linkage gives rise to two particularly significant bands: the N-H stretching vibration, typically observed as a sharp peak, and the strong C=O stretching vibration, also known as the Amide I band. For related amide-bearing anthraquinone (B42736) structures, these peaks have been reported in the ranges of 3424-3198 cm⁻¹ for the N-H stretch and 1690-1662 cm⁻¹ for the carbonyl stretch. mdpi.com

The aromatic systems of the anthracene (B1667546) and benzene (B151609) rings produce a series of characteristic bands. These include the C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C stretching vibrations within the 1615-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amide group is also identifiable, often appearing around 1346 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3424 - 3198 mdpi.com |

| Amide | C=O Stretch (Amide I) | 1690 - 1662 mdpi.com |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1615 - 1450 researchgate.net |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, being particularly sensitive to non-polar bonds. For this compound, the FT-Raman spectrum is expected to be dominated by signals from the extensive aromatic framework. The C=C stretching vibrations of the anthracene and benzene rings are typically strong and well-defined in the Raman spectrum, with observed peaks for similar structures appearing at 1594 cm⁻¹ and 1492 cm⁻¹. researchgate.net The C-N stretching vibration has also been identified in the FT-Raman spectrum of a related molecule at 1347 cm⁻¹. researchgate.net The symmetric vibrations of the fused aromatic rings are particularly Raman-active, providing a clear signature of the anthracene core.

Table 2: Characteristic FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Rings | C=C Stretch | 1594 - 1492 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the protons can be categorized into three distinct regions. The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, typically above 8.5 ppm. The protons attached to the anthracene ring system give rise to a complex series of multiplets in the aromatic region, generally observed between δ 7.40 and 8.54 ppm for anthracene-containing structures. researchgate.net The five protons of the terminal benzoyl group also resonate in the aromatic region, with chemical shifts for benzamide (B126) itself appearing between δ 7.45 and 8.05 ppm. chemicalbook.com

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | > 8.5 | Singlet |

| Anthracene (Ar-H) | 7.40 - 8.54 researchgate.net | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy maps the carbon framework of a molecule. The spectrum of this compound is distinguished by the signal from the amide carbonyl carbon, which is expected to resonate significantly downfield. In related benzamide structures, this carbonyl carbon signal appears around δ 167-171 ppm. mdpi.combmrb.io The numerous aromatic carbons of the anthracene and benzene rings produce a cluster of signals in the δ 120-140 ppm range. mdpi.com The quaternary carbons, including the C9 carbon of the anthracene ring attached to the nitrogen atom and the other bridgehead carbons, can also be identified within this region and are typically distinguished by their lower intensity compared to protonated carbons.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 167 - 171 mdpi.combmrb.io |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions in conjugated systems. The UV-Vis absorption spectrum of this compound is dominated by the electronic properties of the large, conjugated anthracene chromophore. Anthracene and its derivatives are well-known for their characteristic absorption profiles, which feature a series of sharp, well-resolved vibronic bands. beilstein-journals.org These bands, corresponding to π-π* transitions within the fused aromatic rings, are typically observed in the near-UV region between 320 nm and 390 nm. researchgate.net The attachment of the benzamide group at the 9-position may induce a slight bathochromic (red) shift in the absorption maxima and can potentially alter the fine structure of the bands compared to unsubstituted anthracene. beilstein-journals.org

Table 5: Electronic Transitions and Expected Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not prominently available in the searched literature, analysis of closely related structures provides significant insight into the expected molecular conformation.

For instance, studies on derivatives such as 4-{[(anthracen-9-yl)methyl]amino}benzoic acid reveal key structural motifs that are likely to be present in this compound. nih.govnih.gov In these related compounds, the molecule is typically non-planar. nih.govnih.gov A notable feature is the significant dihedral angle between the plane of the anthracene system and the attached benzene ring. In one derivative, this angle was found to be 75.21 (9)°. nih.gov Another solvated crystal structure of a similar compound showed a dihedral angle of 81.36 (8)° between the aniline (B41778) and methyl anthracene moieties. nih.gov This twisted conformation is a common characteristic of 9-substituted anthracene derivatives, arising from steric hindrance.

The crystal packing of these related molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and C-H···π interactions, which create a three-dimensional supramolecular framework. nih.govresearchgate.net For example, in the crystal structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, molecules form dimers through hydrogen bonds. nih.gov Although a direct structural analysis of this compound is absent, these findings on analogous compounds suggest a complex and non-planar molecular architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₇NO₂ |

| Dihedral Angle (Anthracene/Benzene) | 75.21 (9)° |

| Key Bond Length (C-N) | 1.457 (3) Å |

| Key Torsion Angle (C5—N1—C8—C9) | 142.6 (2)° |

| Crystal Packing Feature | Formation of dimers via O—H⋯O hydrogen bonds |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. For this compound (C₂₁H₁₅NO), the exact molecular weight is approximately 297.35 g/mol . Therefore, the molecular ion peak [M]⁺• would be expected at m/z 297.

The fragmentation pattern of this compound can be predicted based on the analysis of similar compounds, such as N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. mdpi.com A primary fragmentation pathway for benzamides involves the cleavage of the amide bond. This would lead to two major fragment ions:

The Benzoyl Cation: A resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a prominent peak in the mass spectra of benzoyl derivatives.

The Anthracenylaminyl Fragment: The remaining part of the molecule, the anthracenylaminyl radical ([C₁₄H₁₀N]⁺•), would correspond to an ion at m/z 192.

Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO), resulting in a phenyl cation (C₆H₅⁺) at m/z 77. The anthracenyl fragment may also undergo subsequent fragmentation, though these pathways can be complex. The analysis of related compounds, such as certain glioma-inhibiting N-(anthracen-9-ylmethyl) benzamide derivatives, has been performed using liquid chromatography and tandem mass spectrometry (LC-MS/MS), highlighting the utility of this technique for identifying and characterizing such molecules. acs.org

| m/z Value | Proposed Ion | Structure |

|---|---|---|

| 297 | Molecular Ion [M]⁺• | [C₂₁H₁₅NO]⁺• |

| 192 | Anthracenylaminyl Radical Cation | [C₁₄H₁₀N]⁺• |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are instrumental in understanding the stability, reactivity, and spectroscopic behavior of N-(Anthracen-9-YL)benzamide.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. This method is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Furthermore, DFT is utilized to calculate a range of ground-state properties, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure.

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. The functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.

The selection of a basis set is a critical step in any quantum chemical calculation. A hierarchical approach is often adopted, starting with a modest basis set and progressing to more extensive ones to ensure the convergence of the calculated properties. Common choices for organic molecules like this compound include:

Pople-style basis sets: Such as 6-31G* and 6-311+G(d), which offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (e.g., * or (d)) and diffuse functions (e.g., +) is crucial for accurately describing the electronic distribution, particularly in systems with pi-conjugation and heteroatoms.

Correlation-consistent basis sets: Such as cc-pVDZ (correlation-consistent polarized valence double-zeta), which are designed to systematically converge towards the complete basis set limit.

Validation of the chosen basis set would involve comparing the computed geometric parameters and other properties with available experimental data or with results obtained from higher-level calculations.

Table 1: Representative Basis Sets for DFT Calculations

| Basis Set | Description | Typical Application |

| 6-31G * | A Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It provides a reasonable description of molecular geometries for a wide range of organic compounds. | Initial geometry optimizations and preliminary property calculations. |

| cc-pVDZ | A Dunning-style correlation-consistent basis set of double-zeta quality. It is designed to systematically improve results as the basis set size is increased. | Higher accuracy geometry optimizations and electronic property calculations where electron correlation is important. |

| 6-311+G(d) | A triple-split valence Pople-style basis set with diffuse functions on heavy atoms and polarization functions on hydrogen atoms. | Calculations requiring a more flexible description of the electron density, such as for anions or excited states. |

For a more precise determination of the electronic energy and non-covalent interactions within this compound, advanced ab initio methods can be employed. The "gold standard" in quantum chemistry is the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method. However, its computational cost is prohibitive for a molecule of this size.

To overcome this limitation, highly efficient local correlation methods such as Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) have been developed. These methods significantly reduce the computational expense while retaining a high degree of accuracy, often approaching that of the canonical CCSD(T) method. The application of DLPNO-CCSD(T) would provide benchmark-quality energies for different conformers of this compound, allowing for a more reliable assessment of their relative stabilities.

Molecular Orbital Theory and Electronic Transition Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene (B1667546) moiety, while the LUMO may be distributed across the benzamide (B126) group or the entire conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that the molecule is more polarizable and can be more readily excited to a higher energy state.

Table 2: Frontier Molecular Orbital (FMO) Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | The energy of the highest occupied molecular orbital. A higher HOMO energy indicates a greater propensity to donate electrons. | Relates to the ionization potential and the molecule's role as an electron donor in chemical reactions. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. A lower LUMO energy suggests a greater ability to accept electrons. | Relates to the electron affinity and the molecule's role as an electron acceptor in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. It is a measure of the molecule's excitability and chemical reactivity. | A smaller gap is associated with higher reactivity, lower kinetic stability, and absorption of longer wavelength light in the UV-Vis spectrum. |

To understand the absorption of light and the resulting electronic transitions in this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method employed. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

These calculations also provide insights into the nature of the electronic transitions by identifying the molecular orbitals involved. For instance, a transition might be characterized as a π→π* transition, predominantly localized on the anthracene or benzoyl moieties, or as an intramolecular charge transfer (ICT) transition, where electron density moves from the anthracene donor to the benzamide acceptor upon excitation. The results of TD-DFT calculations are crucial for interpreting experimental absorption spectra and understanding the photophysical behavior of the molecule.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of the bulky anthracene and benzamide groups and the non-covalent forces governing the crystal packing are critical to understanding the properties of this compound.

Investigation of Preferred Molecular Conformations and Rotational Barriers

Computational studies on molecules structurally related to this compound indicate a distinct, non-planar preferred conformation. Due to steric hindrance between the hydrogen atoms on the anthracene and benzamide rings, the two aromatic systems are significantly twisted with respect to each other. In similar structures, such as 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the dihedral angle between the anthracene system and the adjacent phenyl ring has been observed to be substantial, in the range of 75-82°. nih.govnih.gov This perpendicular arrangement is a common feature to minimize steric repulsion.

The amide linkage itself introduces a point of potential rotation. However, the rotation around the C-N amide bond is generally restricted due to the partial double-bond character of the bond. Computational studies using DFT methods on related benzamides have calculated the rotational barriers for formyl or aryl groups. nih.govmdpi.com For instance, the energy barrier for formyl group rotation in N-benzhydrylformamides has been calculated to be in the range of 20–23 kcal/mol, indicating a significant energy requirement for this conformational change at room temperature. nih.govmdpi.com A similar high rotational barrier is expected for the benzoyl group in this compound, locking the molecule into a more rigid conformation.

Hirshfeld Surface Analysis for Intermolecular Contacts and Packing Motifs in the Solid State

For anthracene-amide derivatives, Hirshfeld analysis reveals that the crystal packing is dominated by a combination of several weak interactions. nih.govresearchgate.net The most significant contributions typically come from hydrogen-hydrogen (H···H) contacts, which arise from the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Carbon-hydrogen/hydrogen-carbon (C···H/H···C) contacts are also major contributors, often indicative of C-H···π interactions where a hydrogen atom interacts with the electron-rich face of an aromatic ring. nih.gov Oxygen-hydrogen/hydrogen-oxygen (O···H/H···O) contacts signify the presence of conventional and unconventional hydrogen bonds, which are crucial for forming stable supramolecular motifs. nih.gov

Below is a table summarizing the typical percentage contributions of intermolecular contacts found in a closely related crystal structure, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, which serves as a model for the interactions expected in this compound. nih.govresearchgate.net

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Source(s) |

| H···H | ~42.7% | nih.govresearchgate.net |

| C···H/H···C | ~40.0% | nih.govresearchgate.net |

| O···H/H···O | ~12.3% | nih.govresearchgate.net |

| C···C | ~2.1% | nih.gov |

These interactions collectively create a stable three-dimensional network in the solid state.

Computational Elucidation of Reaction Mechanisms

Theoretical models are instrumental in mapping the energetic landscapes of chemical reactions, providing clarity on how reactants evolve into products.

Application of Molecular Electron Density Theory (MEDT) to Reaction Pathways

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. nih.gov It posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. nih.govmdpi.com By analyzing the changes in electron density along a reaction coordinate, MEDT provides profound insights into reaction mechanisms. nih.gov

While specific MEDT studies on this compound are not prominent in the literature, the theory has been successfully applied to understand the reactivity of related aromatic and polycyclic systems. mdpi.comresearchgate.net For example, MEDT has been used to analyze Diels-Alder reactions involving aza-aromatic compounds and [3+2] cycloaddition reactions of other three-atom components. mdpi.comresearchgate.net These studies demonstrate how the electron density distribution, quantified by conceptual DFT indices (e.g., electrophilicity and nucleophilicity), determines the feasibility and outcome of a reaction. mdpi.com Applying MEDT to reactions involving this compound could elucidate mechanisms such as electrophilic aromatic substitution on its benzamide ring or cycloadditions across the anthracene core.

Characterization of Transition States and Intermediates

A key aspect of computational reaction mechanism studies is the location and characterization of stationary points on the potential energy surface, including transition states (TS) and intermediates. The energy of the TS determines the activation energy of a reaction. nih.gov

Within the MEDT framework, the analysis of the electron density at the TS provides a detailed picture of bond formation and breaking. mdpi.com For instance, a Bonding Evolution Theory (BET) study, often performed in conjunction with MEDT, can reveal whether a mechanism is concerted (one-step) or stepwise (involving intermediates) and whether bond formation is synchronous or asynchronous. mdpi.com For polar reactions, the global electron density transfer (GEDT) at the transition state can be calculated to quantify the degree of charge transfer between the reacting species. nih.gov Such analyses would be critical in predicting the reactivity and regioselectivity of this compound in various organic transformations.

Prediction of Non-Linear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Molecules with extensive π-conjugated systems and charge-transfer characteristics, like this compound, are prime candidates for applications in non-linear optics (NLO). frontiersin.orgkfupm.edu.sa NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. nih.gov

The first hyperpolarizability (β) is a key tensor quantity that measures a molecule's second-order NLO response. frontiersin.org Large β values are desirable for NLO applications. Computational chemistry, particularly DFT, is a reliable tool for predicting the NLO properties of new organic compounds. frontiersin.orgresearchgate.net Calculations are often benchmarked against a standard NLO material like urea. nih.gov

Studies on other anthracene derivatives have shown that their NLO response is significant and can be tuned by modifying the molecular structure. nih.gov The combination of the electron-rich anthracene core and the benzamide group in this compound creates an intramolecular charge-transfer environment that can enhance its hyperpolarizability. DFT calculations using functionals like CAM-B3LYP are commonly employed to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of such molecules. frontiersin.orgmdpi.com For one related anthracene derivative, bis[(E)-anthranyl-9-acrylic]anhydride, the calculated first hyperpolarizability was found to be 4.23 times that of urea, highlighting the potential of the anthracene moiety in designing effective NLO materials. nih.gov

The table below shows representative calculated NLO properties for a related donor-acceptor complex involving an anthracene derivative, illustrating the typical magnitudes obtained from such computational studies. mdpi.com

| Property | Calculated Value | Unit | Source |

| Dipole Moment (μ) | High | Debye | mdpi.com |

| Polarizability (α) | High | e.s.u. | mdpi.com |

| First Hyperpolarizability (β) | High | e.s.u. | mdpi.com |

These computational investigations underscore the potential of this compound as a promising candidate for material science applications.

Thermodynamical Parameter Computations

A thorough review of scientific literature did not yield specific studies detailing the experimental or computational determination of the thermodynamical parameters for this compound. Consequently, explicit data for properties such as enthalpy, entropy, and Gibbs free energy for this particular compound are not available in the reviewed sources.

However, the field of computational chemistry routinely employs methods to predict such properties for a wide array of molecules. Techniques like Density Functional Theory (DFT) are powerful tools for modeling the thermodynamic characteristics of organic compounds, including those with complex aromatic structures similar to this compound. mdpi.comnih.gov These computational approaches allow for the calculation of key thermodynamic values that are crucial for understanding the stability, reactivity, and potential behavior of the compound under various conditions. kaust.edu.sa

For instance, studies on polycyclic aromatic hydrocarbons (PAHs) and their derivatives have demonstrated the utility of DFT and other high-level quantum chemical methods in accurately predicting their standard enthalpies of formation. bohrium.comnist.gov These computational models often involve calculating the electronic energies, zero-point vibrational energies, and thermal corrections to enthalpy and entropy. mdpi.combohrium.com The accuracy of these theoretical calculations can be benchmarked against the limited available experimental data for related compounds to ensure their reliability. bohrium.com

In the absence of direct research on this compound, the established methodologies for other complex aromatic molecules suggest that a computational investigation could provide valuable insights into its thermodynamic profile. Such a study would typically involve geometry optimization of the molecule's structure followed by frequency calculations to obtain the various thermodynamic parameters at different temperatures.

Given the lack of specific data, a data table for the thermodynamical parameters of this compound cannot be provided at this time. Future computational and experimental work is necessary to determine these fundamental properties, which would be invaluable for a more complete understanding of the chemical nature of this compound.

Photophysical Phenomena and Optical Properties

Luminescence Characteristics

Luminescence, encompassing both fluorescence and phosphorescence, is a defining feature of anthracene (B1667546) and its derivatives. These processes involve the absorption of light to reach an excited electronic state, followed by the emission of a photon to return to the ground state.

Fluorescence and Phosphorescence Emission Profiles

Anthracene-based compounds are known for their strong fluorescence. The fluorescence emission spectrum of a typical anthracene core dissolved in a solvent like cyclohexane (B81311) shows a characteristic, well-resolved vibronic structure, with distinct peaks typically found between 380 nm and 450 nm. nih.govomlc.org For instance, anthracene itself has emission peaks around 380 nm, 400 nm, and 425 nm when excited at 250 nm. nih.gov The absorption spectra are similarly structured. nih.gov

The introduction of substituents onto the anthracene ring, as in N-(Anthracen-9-YL)benzamide, significantly influences these profiles. Substitution at the 9- and 10-positions can cause a bathochromic (red) shift in both absorption and emission spectra due to the extension of the π-conjugated system. mdpi.comresearchgate.net For example, studies on 9,10-bis(phenylethynyl)anthracene (B116448) show a red-shifted emission compared to simpler anthracene derivatives. researchgate.net The nature of the substituent is critical; electron-withdrawing groups can lead to larger Stokes shifts. researchgate.net

While fluorescence is the dominant emission pathway, phosphorescence is less common for 9,10-disubstituted anthracenes. The substitution pattern in these molecules tends to inhibit intersystem crossing—the process required to populate the triplet state from which phosphorescence occurs. This results in a preference for the rapid emission of light from the singlet excited state (fluorescence) over the slower emission from the triplet state (phosphorescence). mdpi.com

Interactive Table: Fluorescence Properties of Anthracene Derivatives This table presents typical fluorescence data for related anthracene compounds to illustrate the principles discussed.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|---|

| Anthracene | 356 | 380, 401, 425 | 0.36 | Cyclohexane | omlc.org |

| Anthracene-9-carboxylic acid | ~370 | ~440 (monomer) | - | Ethanol | researchgate.net |

Investigation of Emission Quenching Mechanisms

Fluorescence quenching is the process by which the emission intensity of a fluorophore is decreased by its interaction with other chemical species, known as quenchers. Two primary mechanisms are recognized: dynamic and static quenching. mdpi.comchalcogen.ro

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on diffusion and therefore on the temperature and viscosity of the solvent. The relationship between quenching and quencher concentration is described by the Stern-Volmer equation. chalcogen.ro

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. mdpi.com This pre-formed complex, often stabilized by π-π stacking interactions, alters the absorption properties of the fluorophore and prevents it from emitting light upon excitation. mdpi.comchalcogen.ro In some cases, Stern-Volmer plots show a positive deviation from linearity, which suggests that both static and dynamic quenching mechanisms are occurring simultaneously. chalcogen.ro Studies on anthracene have shown effective quenching by nitroaromatic compounds through such mechanisms. chalcogen.ro

Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Effects

While many fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence is diminished in the solid state or at high concentrations due to π-π stacking, some molecules exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). rsc.orgrsc.org AIE-active molecules, or AIEgens, are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. home.blognih.gov

This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state. rsc.orgnih.gov In solution, these rotations provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In an aggregate, these motions are physically hindered, which blocks the non-radiative channel and forces the excited state to decay radiatively, "turning on" the fluorescence. rsc.orgresearchgate.net

Anthracene itself is a typical ACQ luminophore. However, the introduction of modifying groups, such as aldehydes or other bulky substituents, can transform it into an AIEgen. researchgate.net These groups can induce steric effects that prevent the detrimental π-π packing seen in ACQ while still promoting the formation of aggregates where intramolecular rotations are restricted. researchgate.net Research on various 9,10-disubstituted anthracene derivatives has demonstrated their AIE properties, showing faint emission in solution but intense fluorescence in their aggregated or solid states. rsc.orgrsc.org

Intermolecular Charge Transfer Processes and Their Spectroscopic Signatures

When this compound is in the presence of suitable electron donor or acceptor molecules, it can engage in intermolecular charge transfer (CT) processes upon photoexcitation. If the excited fluorophore forms a complex with a ground-state donor or acceptor, it is termed an exciplex (excited-state complex). mdpi.com

The formation of a charge transfer state has distinct spectroscopic signatures. A key indicator is the appearance of a new, broad, and unstructured emission band that is significantly red-shifted compared to the local emission of the fluorophore. mdpi.com This occurs because the charge separation in the CT state lowers its energy relative to the initial locally excited state.

Theoretical and experimental studies on charge transfer complexes involving anthracene as the electron donor have shown that upon excitation, a near-complete transfer of an electron (approaching 1 e⁻) from the donor (anthracene) to the acceptor occurs. nih.gov The energy of this charge transfer state can be tuned by the choice of solvent and the electronic properties of the donor and acceptor pair. nih.govnih.gov

Excitonic Behavior and Molecular Aggregate Formation

In the solid state or in concentrated solutions, individual molecules of this compound can self-assemble into ordered aggregates. The collective electronic behavior of these aggregates is described by molecular exciton (B1674681) theory. pradeepresearch.org

J- and H-Aggregate Formation in Solution and Solid State

Based on the geometric arrangement of the molecules, two primary types of excitonic aggregates are distinguished: J-aggregates and H-aggregates. mdpi.compradeepresearch.org The type of aggregate formed dramatically alters the optical properties compared to the isolated monomer. nih.gov

H-Aggregates: These typically form in a face-to-face (cofacial) stacking arrangement. This geometry results in a hypsochromic (blue) shift of the main absorption band relative to the monomer. pradeepresearch.org The transition to the lowest excited state is often forbidden in H-aggregates, making them less fluorescent than the monomer. nih.gov

J-Aggregates: These are characterized by a head-to-tail, slipped-stack arrangement. This configuration leads to a bathochromic (red) shift in the absorption spectrum. pradeepresearch.org J-aggregates often exhibit a sharp, intense absorption band (called the J-band) and strong fluorescence with a minimal Stokes shift, a phenomenon known as superradiance. pradeepresearch.orgnih.gov

The formation of either H- or J-aggregates depends on the "angle of slippage" between the stacked molecules. pradeepresearch.org A small slip angle favors H-aggregate formation, while a large slip angle results in J-aggregates. pradeepresearch.org Studies on various anthracene-based macrocycles have demonstrated the formation of highly luminescent J-aggregates in thin films, with quantum efficiencies reaching as high as 92% after annealing. nih.gov The competition between intrachain (J-favoring) and interchain (H-favoring) interactions often dictates the final photophysical properties of the material. nih.gov

Excimer and Exciplex Formation Studies

Excimer and exciplex formation are fundamental photophysical processes observed in many aromatic hydrocarbons, including numerous anthracene derivatives. An excimer is a dimer of a molecule that is associated in an excited state but dissociated in the ground state. It is typically formed when a high concentration of a fluorophore allows for the interaction of an excited molecule with a ground-state molecule of the same species. This interaction leads to a new, lower-energy emission band that is red-shifted compared to the monomer emission.

For related anthracene compounds, studies have detailed the dynamics of excimer formation. For example, in 9,10-bis[4-(9-carbazolyl)phenyl]anthracene (Cz9PhAn), an excimer band is observed around 550 nm in the solid state, which is attributed to the face-to-edge stacking of the anthracene and phenyl rings. nih.gov The rate of excimer formation in this compound was determined to be 2.2 × 10⁹ s⁻¹ at room temperature. nih.gov However, no such specific studies or data have been published for this compound.

Mechanochromic Luminescence and Stimuli-Responsive Optical Behavior

Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressing. This property is of great interest for applications in sensors, security inks, and data storage. Several anthracene derivatives have been reported to exhibit mechanochromic behavior. This is often due to changes in the molecular packing and intermolecular interactions upon the application of mechanical force, which can alter the emissive state (e.g., from a monomer to an excimer or by changing the degree of planarization of the molecule).

For instance, some 1,8-diphenylanthracene derivatives have been shown to display mechanofluorochromic properties. mdpi.com Similarly, crystals of certain anthracene derivatives have been found to be photomechanically active, deforming upon exposure to light. researchgate.netchemrxiv.org Despite these examples within the anthracene family, there are no specific reports or data tables detailing the mechanochromic luminescence or other stimuli-responsive optical behaviors of this compound.

Influence of Molecular Structure and Conjugation Extent on Photophysical Attributes

Generally, extending the π-conjugation in an anthracene derivative leads to a bathochromic (red) shift in both the absorption and emission spectra. The introduction of electron-donating or electron-withdrawing groups can also significantly modulate the photophysical properties by influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, in a study of two anthracene derivatives with different π-bridge lengths, (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) and (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2), their nonlinear optical properties were investigated, showcasing the influence of the π-bridge length. researchgate.net

While these general principles apply, specific experimental data correlating the structure of this compound to its photophysical attributes, such as quantum yield, fluorescence lifetime, and emission maxima in different solvents, are not available in the reviewed literature.

Chemical Reactivity and Transformation Studies

Reactivity of the Amide Linkage and Benzamide (B126) Moiety

The amide linkage and the associated benzamide moiety in N-(Anthracen-9-YL)benzamide are critical to its chemical character and biological interactions. The amide bond itself is a stable functional group, but it can participate in several key reactions, most notably hydrolysis, which would cleave the molecule into 9-aminoanthracene (B1202694) and benzoic acid, typically under strong acidic or basic conditions.

The significance of the amide group is highlighted in studies of related N-(anthracen-9-ylmethyl) benzamide derivatives. Research has shown that the amide bond is crucial for the biological activity of these compounds, as it can act as both a hydrogen bond donor and acceptor. acs.org In one study, replacing the amide group with an ester resulted in a complete loss of inhibitory activity against specific protein targets, underscoring the amide's essential role in molecular recognition. acs.org

Furthermore, the amide bond can be synthesized through condensation reactions. For instance, intermediates derived from the anthracene (B1667546) core can be coupled with various aromatic amines using coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) to form the desired benzamide derivatives. acs.org This demonstrates the accessibility and synthetic importance of the amide linkage in this class of compounds. Modifications on the benzamide ring, such as the introduction of different substituents, are also a common strategy to modulate the properties of the molecule. researchgate.netresearchgate.net

Chemical Transformations at the Anthracene Core

The anthracene core is a defining feature of this compound, offering a rich landscape for chemical transformations, particularly cycloaddition reactions.

The anthracene moiety is well-known for participating in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The reaction typically occurs at the central 9- and 10-positions, as this pathway results in a product with two stable benzene (B151609) rings, which is thermodynamically favored over a reaction at the terminal rings that would yield a naphthalene (B1677914) moiety. researchgate.netnih.gov The kinetic favorability is also attributed to the largest coefficients of the Highest Occupied Molecular Orbital (HOMO) being at the 9,10-positions. researchgate.netnih.gov

However, the regioselectivity of the Diels-Alder reaction on the anthracene core can be influenced by substituents. The presence of the N-benzamide group at the 9-position introduces significant steric and electronic effects that can alter the reaction's outcome.

Factors Influencing Diels-Alder Regioselectivity on Anthracene:

| Factor | Effect on Regioselectivity | Rationale |

| Thermodynamics | Favors 9,10-cycloaddition | Product contains two benzene rings (70 kcal/mol stabilization energy) vs. one naphthalene ring (50 kcal/mol). nih.gov |

| Kinetics (FMO Theory) | Favors 9,10-cycloaddition | Highest HOMO coefficients are at the 9,10-positions in unsubstituted anthracene. nih.gov |

| Steric Hindrance | Can favor 1,4-cycloaddition | Bulky substituents at the 9,10-positions can block the dienophile's approach to the central ring. nih.govrsc.org |

| Electronic Effects | Can favor 1,4-cycloaddition | Electron-donating groups on the terminal rings can activate them for cycloaddition. researchgate.net |

| Topochemical Control | Can favor 1,4-cycloaddition | Confining the anthracene molecule within a supramolecular host can geometrically prevent attack at the 9,10-positions. nih.gov |

Studies on anthracene derivatives with bulky substituents have demonstrated a shift towards 1,4-addition. rsc.org For example, reacting anthracene derivatives with multiple bulky groups with similarly bulky dienophiles, like certain N-phenylmaleimides, can lead to the formation of anti-1,4-adducts, a product not typically attainable. rsc.org This principle suggests that the N-benzamide substituent in this compound could be leveraged to control the regioselectivity of Diels-Alder reactions.

The this compound structure can be a precursor to other reactive species. While direct studies on nitrones derived from this compound are limited, computational studies on the closely related (Z)-1-(anthracen-9-yl)-N-methyl nitrone provide significant insight into potential [3+2] cycloaddition reactions. researchgate.net

In a theoretical study, the [3+2] cycloaddition of (Z)-1-(anthracen-9-yl)-N-methyl nitrone with various trans-β-nitrostyrene analogs was investigated. researchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, specifically isoxazolidines. The study found that the reaction proceeds through a polar, single-step mechanism. researchgate.net

The regioselectivity of the cycloaddition was analyzed, considering two possible pathways (Path A and Path B) leading to different regioisomers. The calculations showed a clear preference for the formation of (4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines, indicating high regioselectivity. researchgate.net This selectivity is governed by the electronic and steric nature of the interacting molecules.

Calculated Activation Energies for Cycloaddition Pathways:

| Reactant (Nitrostyrene Analog) | Pathway | Product | Activation Energy (kcal/mol) |

| trans-β-nitrostyrene | Path A | 4-nitro-3-phenyl-2-methyl-5-(anthracen-9-yl)isoxazolidine | Lower Energy |

| Path B | 4-nitro-2-methyl-5-phenyl-3-(anthracen-9-yl)isoxazolidine | Higher Energy | |

| Substituted Nitrostyrenes | Path A | Corresponding 3-aryl-5-(anthracen-9-yl)isoxazolidine | Consistently Lower Energy |

| Path B | Corresponding 5-aryl-3-(anthracen-9-yl)isoxazolidine | Consistently Higher Energy |

This table is a generalized representation based on the findings that one regioisomeric pathway is consistently favored. researchgate.net

Stereochemical Outcomes of this compound-Involving Reactions

The stereochemistry of reactions involving the anthracene core is a critical aspect, leading to specific spatial arrangements of the products.

In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will result in cis-substituents on the newly formed six-membered ring. When both the diene and dienophile are unsymmetrical, as would be the case for this compound reacting with many dienophiles, the formation of diastereomers, known as endo and exo adducts, is possible. masterorganicchemistry.com The endo product is often favored due to secondary orbital interactions, but steric hindrance from substituents, such as the N-benzamide group, can lead to a preference for the exo product. As mentioned, the use of bulky reactants can also lead to unusual anti-stereoselectivity in 1,4-adducts. rsc.org

For the [3+2] cycloaddition of derived nitrones, computational studies have shown that the reactions are not only regioselective but also highly stereoselective. researchgate.net The approach of the nitrostyrene (B7858105) to the nitrone determines the stereochemistry of the resulting isoxazolidine (B1194047) ring. The analysis of transition states indicates that specific diastereomers are formed preferentially due to a more favorable energetic pathway. researchgate.net The calculations for the reaction of (Z)-1-(anthracen-9-yl)-N-methyl nitrone show that the formation of (4RS,5RS) isomers is more synchronous and energetically favored compared to other possible stereochemical outcomes. researchgate.net

Supramolecular Chemistry and Self Assembly Principles

Role of Non-Covalent Interactions in Molecular Organization

The specific geometry and electronic properties of N-(Anthracen-9-YL)benzamide allow for a hierarchy of non-covalent interactions that direct its self-assembly.

The amide functional group (-CONH-) within the benzamide (B126) moiety is a critical component for forming robust hydrogen bonds. The amide proton (N-H) serves as an effective hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In related N-(anthracen-9-ylmethyl) benzamide derivatives, the amide group has been shown to be crucial, providing key hydrogen bonds that stabilize interactions with biological targets. acs.org The loss of this amide group leads to a loss of activity, highlighting the importance of this hydrogen bonding capability. acs.org

In the solid state, these interactions can lead to the formation of well-defined one-dimensional chains or dimeric structures. For example, in analogous structures containing amide or carboxylic acid functionalities, molecules are often linked into three-dimensional networks through hydrogen bonds. researchgate.net In some cases, these interactions form classic inversion dimers, such as the R²₂(8) ring motif observed in related benzoic acid derivatives. nih.gov The presence of solvent molecules can also mediate hydrogen bonding, linking molecules into extensive networks. researchgate.netrsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor | Acceptor | Interaction Type | Typical Role in Assembly |

|---|---|---|---|

| Amide N-H | Carbonyl C=O | Intermolecular | Formation of chains or dimers |

| Amide N-H | Solvent (e.g., O in DMSO) | Intermolecular | Stabilization of crystal solvates mdpi.com |

The large, electron-rich π-system of the anthracene (B1667546) core is highly prone to engaging in π-π stacking interactions. mdpi.com These interactions are a dominant force in the crystal packing of many anthracene derivatives, contributing significantly to the cohesion of the crystal lattice. nih.gov The benzamide portion of the molecule also contains an aromatic ring that can participate in these interactions.

The stacking typically occurs between the planar aromatic rings of adjacent molecules. mdpi.com These interactions can be maximized through antiparallel arrangements, which balance the electrostatic forces between the electron-rich and electron-poor regions of the aromatic systems. rsc.org In some complex structures involving anthracene, extensive stacking among the anthracenyl units is a primary feature of the lattice. rsc.org The distance between stacked anthracene rings is often found to be around 3.6 Å, a typical value for such interactions. mdpi.com The interplay between hydrogen bonding and π-π stacking can be cooperative, where the formation of a hydrogen bond can enhance the strength of the π-π interaction. rsc.org

Table 2: π-π Stacking in Anthracene-Containing Structures

| Interacting Moiety 1 | Interacting Moiety 2 | Nature of Interaction | Consequence |

|---|---|---|---|

| Anthracene Ring | Anthracene Ring | Self-stacking | Formation of columnar structures rsc.org |

| Anthracene Ring | Benzamide Ring | Hetero-stacking | Complex 3D framework |

Ion-Dipole Interactions: While this compound is neutral, in the presence of ions (e.g., metal cations), the polar amide group could engage in ion-dipole interactions, a principle utilized in chemosensor design. researchgate.net

Concepts of Molecular Recognition and Host-Guest Chemistry Applied to this compound

The principles of molecular recognition, where molecules selectively bind to one another, are highly applicable to this compound. Its structure makes it a suitable candidate for participating in host-guest chemistry.

The large, hydrophobic anthracene group can act as a "guest" that fits into the cavity of a larger "host" molecule. nih.gov Macrocyclic hosts such as cyclodextrins (CDs), which possess a hydrophobic inner cavity, are known to bind aromatic guests like anthracene derivatives. nih.gov The binding is primarily driven by the hydrophobic effect, where the nonpolar guest is sequestered from a polar solvent. Other macrocyclic hosts, such as cucurbit[n]urils (CB[n]) and pillar[n]arenes, are also known to bind guests based on size, shape, and electronic complementarity, and could potentially form complexes with this compound. nih.gov

Furthermore, the compound itself demonstrates molecular recognition in biological contexts. Derivatives of N-(anthracen-9-ylmethyl) benzamide have been designed as inhibitors for specific proteins, such as ZNF207. acs.orgnih.gov This inhibition is a result of molecular recognition, where the compound fits into a binding pocket of the protein, stabilized by a combination of hydrogen bonds from the amide group and hydrophobic interactions involving the aromatic rings. acs.org

Self-Assembly Processes and Hierarchical Structure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, these processes can lead to the formation of hierarchical structures, from simple dimers to complex crystalline solids.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. By controlling the interplay of hydrogen bonds, π-π stacking, and other weak forces, it is possible to guide the self-assembly of this compound into specific supramolecular architectures.

The directionality and predictability of hydrogen bonds make the amide group a powerful tool for crystal engineering. It can be used to form robust synthons, which are reliable structural units that can be used to build larger architectures. For instance, the amide group can promote the formation of one-dimensional tapes or two-dimensional sheets. The large anthracene planes can then stack in an ordered fashion, influenced by the underlying hydrogen-bonded framework. The position of substituents on the aromatic rings can also be used to tune the intermolecular interactions and thus alter the final crystal packing, as demonstrated in related systems. rsc.org The interplay of these varied weak interactions ultimately dictates the final, stable crystalline form. rsc.org

Advanced Materials Applications and Prospects

Organic Optoelectronic Materials Development

The development of organic optoelectronic materials is a cornerstone of modern technology, with applications ranging from vibrant displays to efficient lighting. The core of these materials lies in their ability to interact with light, either through emission or absorption. Anthracene (B1667546) and its derivatives have long been celebrated for their strong blue fluorescence and high charge carrier mobility, making them prime candidates for optoelectronic applications.

The photophysical properties of anthracene-based compounds are intricately linked to their molecular structure. mdpi.com The introduction of various substituents onto the anthracene core can significantly modulate their emission wavelengths, quantum yields, and solid-state packing, which in turn dictates their performance in electronic devices. mdpi.com

Organic Light Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their high contrast, low power consumption, and flexibility. The emissive layer of an OLED is composed of organic molecules that emit light upon electrical excitation. Anthracene derivatives are frequently employed as blue emitters, a critical component for full-color displays and white lighting.

While direct studies on N-(Anthracen-9-YL)benzamide in OLEDs are not extensively documented, the known characteristics of related compounds provide valuable insights. For instance, 9,10-disubstituted anthracene derivatives are a well-established class of blue-emitting materials. The substituents at these positions can be tailored to enhance fluorescence efficiency and tune the emission color. The benzamide (B126) group in this compound could potentially influence the electronic properties and intermolecular interactions, which are crucial for achieving high-performance OLEDs. Research on other N-diaryl-anthracene-9,10-diamine derivatives has shown that the substitution pattern on the N-aryl rings significantly impacts the current efficiency and power efficiency of OLED devices.

Furthermore, the development of n-type organic semiconductors is crucial for the advancement of organic electronics. nih.gov Anthracene-based cationic dyes have been investigated as effective n-type dopants, improving the electrical characteristics and air stability of these materials. nih.gov This suggests that with appropriate structural modifications, this compound derivatives could be engineered for roles beyond the emissive layer, potentially as charge transport or host materials.

Table 1: Illustrative Photophysical Properties of Substituted Anthracene Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings |

| 9-anthracenecarboxamides | Varies | Varies | Fluorescence parameters are sensitive to solvent polarity, indicating potential for use as fluorescent probes. nih.gov |

| 2-amino-9,10-anthraquinone | Not specified | Varies with solvent polarity | Exhibits unusually high fluorescence quantum yields in low polarity solvents due to structural changes. rsc.org |

This table is for illustrative purposes and showcases the tunability of anthracene derivatives. Specific data for this compound is not available.

Non-Linear Optics (NLO) Materials Design

Non-linear optics (NLO) is a field that explores the interaction of intense light with materials, leading to a variety of phenomena such as frequency doubling and optical switching. bath.ac.uk Materials with significant NLO properties are in high demand for applications in telecommunications, data storage, and laser technology. bath.ac.uk Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit large NLO responses.

Anthracene derivatives have been investigated as promising NLO materials. rsc.org The extensive π-system of the anthracene core can be functionalized with electron-donating and electron-withdrawing groups to enhance their NLO properties. The benzamide moiety in this compound could act as a modulator of the electronic structure, potentially leading to a significant third-order NLO response. Studies on other anthracene derivatives have shown that extending the π-bridge and modifying the molecular planarity can dramatically increase the two-photon absorption coefficient, a key parameter for NLO applications. rsc.org

Table 2: Non-Linear Optical Properties of Selected Organic Materials

| Material | NLO Property Investigated | Key Findings |

| Hydroxy substituted anthraquinone (B42736) dyes | Nonlinear absorption and refraction | Exhibit self-defocusing and reverse saturable absorption, suggesting potential for optical limiting applications. researchgate.net |

| Oxazine dyes in aqueous solution | Third-order nonlinear susceptibility | Show a large nonlinear refractive index, making them suitable for applications in nonlinear optical devices. researchgate.net |

This table provides examples of NLO properties in related organic systems. Specific NLO data for this compound is not currently available.

Chemical Sensors and Molecular Switches

The development of chemical sensors that can detect specific ions or molecules with high sensitivity and selectivity is a critical area of research. Fluorescent chemosensors, which signal the presence of an analyte through a change in their fluorescence, are particularly attractive due to their high sensitivity. The anthracene group is an excellent fluorophore for this purpose.

Derivatives of N-(9-anthrylmethyl)amine have been shown to act as chemosensors for various metal cations. researchgate.net For instance, certain N-(9-anthrylmethyl)arylimines are highly selective chemosensors for Hg2+ ions, while other related structures show a high affinity for Zn2+ cations. researchgate.net The benzamide group in this compound could serve as a binding site for specific analytes, and its interaction could modulate the fluorescence of the anthracene unit, forming the basis of a sensing mechanism.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. The photo-responsive nature of the anthracene moiety, known for its ability to undergo [4+4] photocycloaddition, makes it a candidate for the construction of light-driven molecular switches. mdpi.com The benzamide portion of the molecule could be functionalized to influence the switching behavior and to integrate the molecule into larger systems.

Supramolecular Catalysis Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. These organized assemblies can create unique microenvironments that can be harnessed for catalysis. The benzamide group is well-known for its ability to form strong hydrogen bonds, a key interaction in the construction of supramolecular architectures.

The crystal structure of a related compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, reveals a three-dimensional supramolecular network formed through hydrogen-bonding interactions. nih.gov This demonstrates the propensity of the anthracenyl-amino-benzoyl scaffold to self-assemble. By designing appropriate this compound derivatives, it may be possible to create well-defined cavities or channels that can act as catalytic sites for specific chemical reactions. Furthermore, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide has been utilized as a phase transfer catalyst for enantioselective alkylation, highlighting the potential of N-anthracenylmethyl-containing structures in catalysis. researchgate.netorgsyn.org

Components for Molecular Machines

Molecular machines are single molecules or molecular complexes that can perform a specific function, often involving mechanical motion, in response to an external stimulus. The development of such machines is a major goal of nanotechnology. The photo-responsive properties of anthracene make it an attractive component for light-driven molecular machines.

For example, crystals of certain anthracene derivatives have been shown to exhibit photomechanical responses, such as bending, peeling, or jumping, when exposed to UV light. chemrxiv.orgresearchgate.netchemrxiv.org This motion is a direct consequence of the [4+4] photocycloaddition of the anthracene units within the crystal lattice. By incorporating this compound into a well-ordered crystalline material, it might be possible to harness this photochemical reaction to generate controlled mechanical work at the nanoscale. The benzamide group could be used to direct the crystal packing and to link the molecule to other components of a larger molecular machine.

Potential for Porous Materials and Stimuli-Responsive Surfaces

Porous materials with well-defined pore sizes and chemical functionalities are of great interest for applications in gas storage, separation, and catalysis. The self-assembly of molecules like this compound through hydrogen bonding and π-π stacking interactions could lead to the formation of porous organic frameworks. The inherent fluorescence of the anthracene units could provide a means to probe the guest-host interactions within such materials.

Stimuli-responsive surfaces are surfaces that can change their properties, such as wettability or adhesion, in response to an external trigger. By grafting this compound or its derivatives onto a surface, it may be possible to create a stimuli-responsive system. For example, the photo-dimerization of the anthracene units could alter the surface energy and thus the wetting properties of the surface. The benzamide group could also be functionalized to respond to changes in pH or the presence of specific ions, adding another layer of responsiveness.

Q & A

Q. How can computational methods predict the binding affinity of this compound to target proteins?

- Methodology : Perform molecular docking (AutoDock Vina) with HDAC1 (PDB: 4BKX) or PARP-1 (PDB: 5DS3). Use MM-GBSA to calculate binding free energies. Validate with MD simulations (GROMACS) to assess stability of π-π stacking with tyrosine residues .

Data Contradictions and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.